![molecular formula C8H12O2 B168774 3-Oxabicyclo[3.3.1]nonan-9-one CAS No. 101567-96-8](/img/structure/B168774.png)
3-Oxabicyclo[3.3.1]nonan-9-one
Overview
Description
3-Oxabicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 .
Synthesis Analysis
The synthesis of 3-Oxabicyclo[3.3.1]nonan-9-one involves a highly stereoselective method that creates functionalized derivatives with four contiguous stereogenic centers, including one tetrasubstituted stereogenic center . This process is realized through an organocatalytic domino Michael-hemiacetalization-Michael reaction of (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, followed by a PCC oxidation . The modularly designed organocatalysts (MDOs), self-assembled from cinchona alkaloid derivatives and amino acids in the reaction media, are used to obtain the title products in good yields (up to 84%), excellent diastereoselectivities (99:1 dr), and high enantioselectivities (up to 96% ee) .Molecular Structure Analysis
The molecular structure of 3-Oxabicyclo[3.3.1]nonan-9-one has been examined through synthetic and crystallographic studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure .Chemical Reactions Analysis
The chemical reactions of 3-Oxabicyclo[3.3.1]nonan-9-one involve a domino Michael-hemiacetalization-Michael reaction . This domino reaction is a powerful tool in organic synthesis that enables chemists to quickly assemble complex molecules with multiple stereogenic centers from relatively simple starting materials .Physical And Chemical Properties Analysis
3-Oxabicyclo[3.3.1]nonan-9-one is a powder at room temperature . It has a molecular weight of 140.18 .Scientific Research Applications
Synthesis and Structural Studies
- Regio- and Diastereoselective Synthesis : Functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones, derivatives of 3-Oxabicyclo[3.3.1]nonan-9-one, have been synthesized using condensation and iodolactonization reactions (Ullah et al., 2005).
- Stereochemistry and Antimicrobial Properties : Libraries of 3-azabicyclo[3.3.1]nonan-9-ones/oximes and their derivatives were synthesized, structurally analyzed, and evaluated for antimicrobial activity, revealing potential as antimicrobial agents (Parthiban et al., 2010).
Catalysis and Organic Transformations
- Catalytic Oxidation : 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), derived from 3-Oxabicyclo[3.3.1]nonan-9-one, has been identified as a highly active catalyst for alcohol oxidation, superior to some traditional catalysts (Shibuya et al., 2009).
Antimicrobial and Antioxidant Studies
- Antimicrobial and Antioxidant Agents : Synthesis and evaluation of various derivatives of 3-azabicyclo[3.3.1]nonan-9-ones demonstrated their potential as antimicrobial and antioxidant agents, with some exhibiting significant growth inhibition against pathogenic bacteria and fungi (Premalatha et al., 2013).
Antileishmanial Properties
- Inhibition of Redox Enzymes in Leishmania : Oxabicyclo[3.3.1]nonanones, including derivatives of 3-Oxabicyclo[3.3.1]nonan-9-one, have been found to inhibit key redox enzymes in the Leishmania parasite, leading to apoptosis and identifying a novel chemical space for antileishmanial drug development (Saudagar et al., 2013).
Safety And Hazards
The safety information for 3-Oxabicyclo[3.3.1]nonan-9-one includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is advised .
properties
IUPAC Name |
3-oxabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8-6-2-1-3-7(8)5-10-4-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRBJBWZKVMVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(C1)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634790 | |
| Record name | 3-Oxabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxabicyclo[3.3.1]nonan-9-one | |
CAS RN |
101567-96-8 | |
| Record name | 3-Oxabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-Oxabicyclo[3.3.1]nonan-9-one synthesized according to the research?
A1: The research paper describes the synthesis of 2exo, 4exo-bis(methoxycarbonyl)-3-oxabicyclo[3.3.1]nonan-9-one (a derivative of 3-Oxabicyclo[3.3.1]nonan-9-one) through a multi-step process. Initially, 2-chloro-cyclohexanone reacts with 3,4-dimethoxyfuran in the presence of sodium hydride. This leads to the formation of 3,4-dimethoxy-11endo-oxa-tricyclo[4.3.1.12,5]undec-3-en-10-one. This intermediate then undergoes ozonolysis, cleaving the double bond and resulting in the formation of 2exo, 4exo-bis(methoxycarbonyl)-3-oxabicyclo[3.3.1]nonan-9-one [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



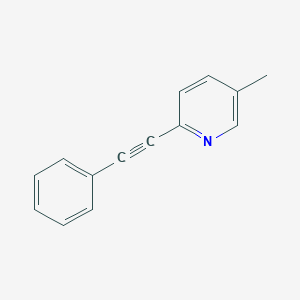


![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B168709.png)
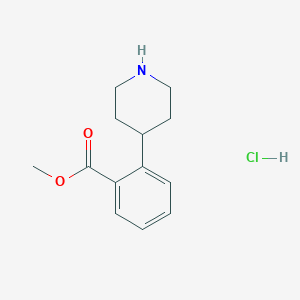
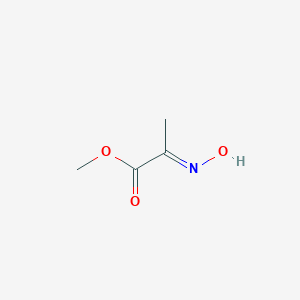
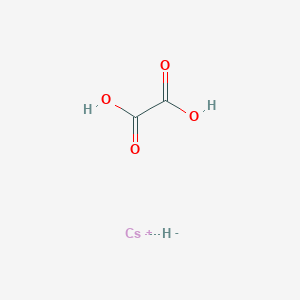
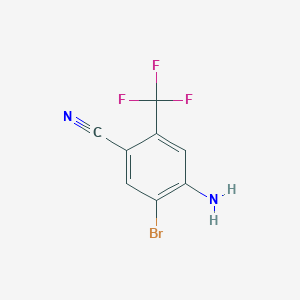
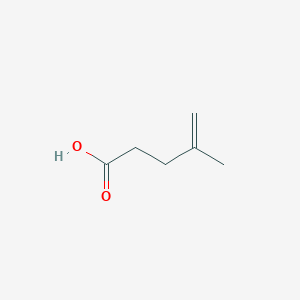
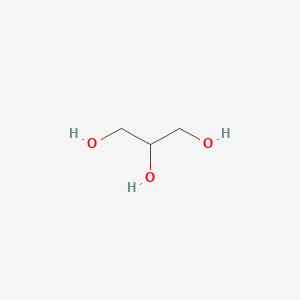
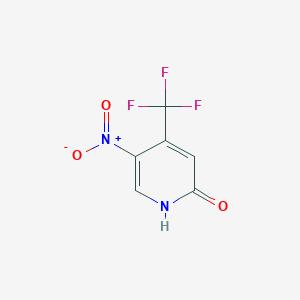
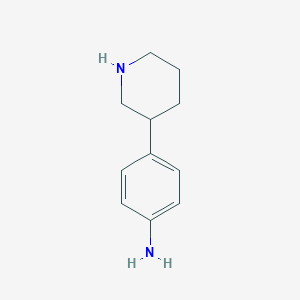
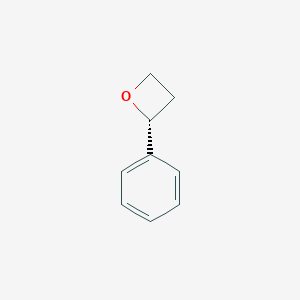
![2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3',4'-g]isoindole](/img/structure/B168731.png)